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Introduction
(+)-Coccinine is a montanine-type Amaryllidaceae alkaloid, a class of natural products known

for their diverse and potent biological activities. First isolated in the mid-20th century, (+)-
Coccinine and its congeners have been subjects of interest for their unique chemical

structures and potential therapeutic applications, particularly in the realm of oncology. This

technical guide provides a comprehensive overview of the discovery, history, chemical

properties, synthesis, and biological activity of (+)-Coccinine, with a focus on the experimental

methodologies and quantitative data relevant to researchers in the field.

Discovery and History
The history of (+)-Coccinine is intrinsically linked to the broader exploration of alkaloids from

the Amaryllidaceae family, a pursuit that began in the late 19th century with the isolation of

lycorine in 1877. However, the specific discovery of the montanine class of alkaloids, to which

(+)-Coccinine belongs, occurred much later.

In 1955, W.C. Wildman and C.J. Kaufman at the National Heart Institute in Bethesda,

Maryland, reported the isolation and characterization of a new group of alkaloids from a

Haemanthus species, a genus within the Amaryllidaceae family. Among these newly identified

compounds were coccinine, manthine, and manthidine. This seminal work marked the first
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official discovery of (+)-Coccinine and laid the foundation for future research into this subclass

of alkaloids.

Subsequent phytochemical investigations have identified (+)-Coccinine in various other

Haemanthus species. Notably, Haemanthus humilis has been identified as a particularly rich

natural source of this alkaloid. Further studies have also confirmed its presence as a major

alkaloidal constituent in Haemanthus coccineus, Haemanthus montanus, and Haemanthus

sanguineus.

Chemical Properties and Spectroscopic Data
(+)-Coccinine possesses the molecular formula C₁₇H₁₉NO₄ and a molecular weight of 301.34

g/mol . It features a pentacyclic 5,11-methanomorphanthridine core structure, which is

characteristic of the montanine-type alkaloids. The absolute configuration of the natural

enantiomer is (+).

Table 1: Physicochemical and Spectroscopic Data for (+)-Coccinine
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Property Value

Molecular Formula C₁₇H₁₉NO₄

Molecular Weight 301.34 g/mol

IUPAC Name

(1R,2S,3S,4aR,5R,11bS)-2-methoxy-

2,3,4,4a,5,6-hexahydro-1H-5,11b-

(epoxymethano)[1][2]dioxolo[4,5-

j]phenanthridin-3-ol

CAS Number 212645-13-1

¹H NMR (CDCl₃, ppm)

Data not explicitly found in the provided search

results. A detailed experimental paper would be

required for this information.

¹³C NMR (CDCl₃, ppm)

Data not explicitly found in the provided search

results. A detailed experimental paper would be

required for this information.

Mass Spectrometry

Data not explicitly found in the provided search

results. A detailed experimental paper would be

required for this information.

Infrared (IR) (cm⁻¹)

Data not explicitly found in the provided search

results. A detailed experimental paper would be

required for this information.

Optical Rotation

Data not explicitly found in the provided search

results. A detailed experimental paper would be

required for this information.

Experimental Protocols
Isolation of (+)-Coccinine from Haemanthus Species
The following is a generalized protocol for the acid-base extraction of alkaloids from

Haemanthus bulbs, based on common phytochemical procedures. The specific details of the

original isolation by Wildman and Kaufman in 1955 may vary.
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Workflow for the Isolation of (+)-Coccinine

Fresh Haemanthus Bulbs

Maceration with Methanol

Filtration

Concentration in vacuo

Acidification (e.g., 2% H₂SO₄)

Extraction with Organic Solvent (e.g., Chloroform)

Removes non-alkaloidal compounds

Basification of Aqueous Layer (e.g., with NH₄OH to pH 9-10)

Aqueous layer containing protonated alkaloids

Extraction with Organic Solvent (e.g., Chloroform)

Drying of Organic Layer (e.g., over Na₂SO₄)

Concentration to Yield Crude Alkaloid Extract

Column Chromatography (Silica Gel)

Crystallization

(+)-Coccinine

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12777487?utm_src=pdf-body
https://www.benchchem.com/product/b12777487?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12777487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: General workflow for the isolation of (+)-Coccinine.

Methodology:

Extraction: Fresh or dried and powdered bulbs of the Haemanthus species are macerated

with methanol at room temperature. The process is typically repeated multiple times to

ensure exhaustive extraction.

Acid-Base Partitioning: The combined methanolic extracts are concentrated under reduced

pressure. The resulting residue is then acidified (e.g., with 2% sulfuric acid) and partitioned

with an organic solvent like chloroform to remove neutral and acidic compounds. The acidic

aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium

hydroxide to pH 9-10) and re-extracted with chloroform.

Purification: The chloroform extract containing the crude alkaloids is dried over anhydrous

sodium sulfate and concentrated. The crude extract is then subjected to column

chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol

mixtures) to separate the individual alkaloids.

Crystallization: Fractions containing (+)-Coccinine are identified by thin-layer

chromatography, combined, and the solvent is evaporated. The purified (+)-Coccinine is

then obtained by crystallization from a suitable solvent system.

Total Synthesis of (±)-Coccinine
The first stereoselective total synthesis of (±)-coccinine was reported by Hoshino and

coworkers. The synthetic strategy for montanine-type alkaloids often involves the construction

of the key bridged pentacyclic ring system. While the specific step-by-step protocol from the

original publication is highly detailed, the general approach for synthesizing the core structure

is outlined below.

Retrosynthetic Analysis of a Montanine-Type Alkaloid

Montanine-Type Alkaloid
(e.g., Coccinine) Bridged Pentacyclic IntermediateFunctional Group Interconversion Functionalized Tetracyclic AmineIntramolecular Cyclization Substituted Isoquinoline DerivativeRing Annulation Simple Aromatic and Aliphatic PrecursorsStandard Synthetic Transformations

Click to download full resolution via product page
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Caption: A simplified retrosynthetic approach to montanine-type alkaloids.

A common synthetic strategy involves an intramolecular cyclization to form the characteristic

5,11-methanomorphanthridine core. This is often preceded by the construction of a suitably

functionalized isoquinoline or related nitrogen-containing heterocyclic system.

Biological Activity and Mechanism of Action
(+)-Coccinine, along with other montanine-type alkaloids, has demonstrated significant

biological activity, particularly cytotoxic effects against cancer cell lines.

Table 2: In Vitro Cytotoxicity of Montanine-Type Alkaloids

Compound Cell Line(s) IC₅₀ (µM) Reference

Coccinine

Human breast, colon,

lung, and melanoma

cancer cell lines

Significant activity at

low micromolar

concentrations

Masi et al. (as cited in

Koutova et al., 2020)

Montanine

Jurkat, MOLT-4, A549,

HT-29, MCF-7, and

others

1.04 - 2.30

Al Shammari et al. (as

cited in Koutova et al.,

2020)[3]

Pancracine
Jurkat, MOLT-4, A549,

MCF-7, and others
2.20 - 5.15

Breiterová et al. (as

cited in Koutova et al.,

2020)[3]

Anticancer Activity and Proposed Mechanism of Action
Studies on the closely related alkaloid, montanine, have provided insights into the potential

mechanism of action for this class of compounds. The cytotoxic effects are believed to be

mediated through the induction of apoptosis.

Recent research on montanine has shown that it can trigger apoptosis in cancer cells through

the activation of caspases and is associated with the upregulation of phosphorylated

Checkpoint Kinase 1 (Chk1).[1][4] This suggests that montanine-type alkaloids may exert their

anticancer effects by inducing DNA damage and activating cell cycle checkpoints, ultimately

leading to programmed cell death.
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Proposed Apoptotic Signaling Pathway for Montanine-Type Alkaloids
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Click to download full resolution via product page

Caption: Proposed mechanism of apoptosis induction by montanine-type alkaloids.

Activity at the Serotonin Transporter
In addition to its cytotoxic properties, coccinine has been investigated for its potential effects on

the central nervous system. An in vitro study explored the affinity of coccinine for the serotonin

transporter (SERT), a key protein involved in the regulation of serotonin levels in the brain.

While the crude extracts of Haemanthus species showed significant affinity for SERT, pure

coccinine exhibited lower affinity. This suggests that other components of the plant extract may
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contribute more significantly to the observed SERT binding, or that coccinine's primary

biological targets lie elsewhere.

Serotonin Transporter (SERT) Signaling Cascade
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(+)-Coccinine
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Click to download full resolution via product page

Caption: Simplified overview of the serotonin transporter signaling pathway.

Future Directions
The discovery of (+)-Coccinine over half a century ago opened a new chapter in the study of

Amaryllidaceae alkaloids. While significant progress has been made in understanding its

chemistry and biological potential, several areas warrant further investigation. A detailed

elucidation of the specific molecular targets and signaling pathways affected by (+)-Coccinine
is crucial for its development as a potential therapeutic agent. Further structure-activity

relationship studies, aided by total synthesis of analogues, could lead to the development of

more potent and selective compounds. As our understanding of the complex biology of cancer

and neurological disorders grows, the unique scaffold of (+)-Coccinine and its congeners may

offer novel avenues for drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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